molecular formula C5H8ClNS B13885908 4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole

4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole

Cat. No.: B13885908
M. Wt: 149.64 g/mol
InChI Key: VTVYEJATYWSLEN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of 2-methyl-4,5-dihydro-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methyl-4,5-dihydro-1,3-thiazole.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H8ClNS

Molecular Weight

149.64 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C5H8ClNS/c1-4-7-5(2-6)3-8-4/h5H,2-3H2,1H3

InChI Key

VTVYEJATYWSLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CS1)CCl

Origin of Product

United States

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